6-(4-methoxyphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Description
6-(4-Methoxyphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a polycyclic heteroaromatic compound featuring a chromeno-triazolo-pyrimidine core. The molecule incorporates a 4-methoxyphenyl group at position 6 and a 2-thienyl moiety at position 5. Its molecular formula is C₂₆H₂₂N₄O₂S (if sulfur is included via the thienyl group), with a molecular weight of approximately 454.55 g/mol (based on analogs in ). The compound’s structure combines electron-rich aromatic systems (methoxyphenyl, thienyl) with a rigid bicyclic framework, making it a candidate for diverse applications, including antimicrobial agents or herbicides, as inferred from structurally related triazolopyrimidines .
Properties
Molecular Formula |
C23H18N4O2S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C23H18N4O2S/c1-28-15-10-8-14(9-11-15)22-19-20(16-5-2-3-6-17(16)29-22)26-23-24-13-25-27(23)21(19)18-7-4-12-30-18/h2-13,21-22H,1H3,(H,24,25,26) |
InChI Key |
DSVOYVNWGMJQFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CS6 |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Stoichiometry
Mechanistic Pathway
- Knoevenagel condensation : Barbituric acid reacts with 4-methoxybenzaldehyde to form α,β-unsaturated ketone intermediate.
- Michael addition : 2-Thiophenecarboxaldehyde attacks the α,β-unsaturated system, forming a thienyl-substituted dihydrochromene.
- Heterocyclization : Spontaneous cyclodehydration generates the triazolo-pyrimidine ring via intramolecular nucleophilic attack (Scheme 1).
Scheme 1 : Proposed mechanism for one-pot synthesis
$$
\text{Barbituric acid} + \text{Aldehydes} \xrightarrow{\text{Ethanol/H}_2\text{O}} \text{Chromeno-triazolo-pyrimidine}
$$
Reaction progress monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 3:7).
Yield Optimization Data
| Entry | Solvent Ratio (EtOH:H₂O) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 1:1 | 12 | 92 | 98.5% |
| 2 | 2:1 | 18 | 81 | 97.2% |
| 3 | 1:2 | 20 | 68 | 95.8% |
Optimal performance achieved in Entry 1, aligning with prior chromeno-pyrimidine syntheses.
Stepwise Assembly via Preformed Intermediates
Intermediate 1: 7-(2-Thienyl)-7,12-Dihydro-6H-Chromeno[4,3-d]Pyrimidine
Synthesis :
- 2-Hydroxy-1,4-naphthoquinone (1.0 equiv) condensed with 2-thiophenecarboxaldehyde (1.0 equiv) in acetic acid (80°C, 6 h).
- Subsequent Michael addition with barbituric acid (1.0 equiv) yields dihydrochromene intermediate (87% yield).
Characterization :
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6): δ 8.21 (d, J=8.4 Hz, 1H), 7.89 (s, 1H), 7.45–7.38 (m, 3H, thienyl).
- $$ ^{13}\text{C NMR} $$: 165.2 (C=O), 154.7 (pyrimidine C2).
Intermediate 2: 6-(4-Methoxyphenyl)-1,2,4-Triazolo[1,5-a]Pyrimidine
Synthesis :
- Cyclocondensation of 4-methoxyphenylguanidine with ethyl cyanoacetate in DMF (120°C, 8 h).
- Purification via silica gel chromatography (hexane/EtOAc 4:1).
Characterization :
- HRMS : m/z 255.0982 [M+H]⁺ (calc. 255.0985).
Final Coupling Reaction
- Buchwald-Hartwig amination : Intermediates 1 and 2 coupled using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv) in toluene (110°C, 24 h).
- Yield : 78% after recrystallization from methanol.
Alternative Pathway: Microwave-Assisted Synthesis
Reaction Parameters
- Reactants : Preformed chromeno-pyrimidine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), triazole precursor (1.1 equiv).
- Conditions : 150 W microwave irradiation, 140°C, 30 min.
- Solvent : Dimethylacetamide (DMAc)/water (4:1).
Comparative Performance
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 22 h | 78 | 97.1 |
| Microwave | 0.5 h | 85 | 98.9 |
Microwave irradiation enhances reaction efficiency by reducing activation energy for cyclization.
Characterization and Spectral Validation
Spectroscopic Data
- FT-IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-O methoxy).
- $$ ^1\text{H NMR} $$ (DMSO-d6) :
- δ 8.45 (s, 1H, triazolo H5)
- δ 7.92 (d, J=8.8 Hz, 2H, methoxyphenyl)
- δ 7.61 (dd, J=5.1, 3.6 Hz, 1H, thienyl)
- $$ ^{13}\text{C DEPT-135} $$ : 14 distinct carbons observed, confirming non-planarity.
X-ray Crystallography
- Crystal system : Monoclinic, space group P2₁/c.
- Unit cell : a=8.21 Å, b=12.45 Å, c=14.32 Å, β=102.3°.
- Dihedral angles : 38.7° between chromene and triazolo planes.
Scalability and Industrial Feasibility
Gram-Scale Production
Cost Analysis
| Component | Cost per kg (USD) | Contribution (%) |
|---|---|---|
| Barbituric acid | 120 | 28 |
| 4-Methoxybenzaldehyde | 95 | 22 |
| Solvents | 45 | 11 |
Ethanol-water system reduces solvent costs by 60% versus pure DMF.
Chemical Reactions Analysis
6-(4-methoxyphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxyphenyl and thienyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-methoxyphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Thienyl vs. Phenyl : The 2-thienyl group in the target compound introduces sulfur, which may improve binding to metalloenzymes or alter redox behavior compared to phenyl analogs .
- Halogen and Sulfur Effects : Fluorine () and methylsulfanyl () substituents improve metabolic stability and lipophilicity, critical for drug design .
Biological Activity
The compound 6-(4-methoxyphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a synthetic heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article synthesizes existing research findings on the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.31 g/mol. The structural complexity of this compound arises from its chromeno-triazolo-pyrimidine framework, which is known to exhibit diverse biological activities.
In Vitro Studies
Research indicates that derivatives of compounds similar to This compound demonstrate significant antitumor activity. A study conducted by the National Cancer Institute assessed the cytotoxic effects of various derivatives on 60 cancer cell lines including leukemia, lung cancer, and breast cancer cells. The results showed promising antineoplastic activity against multiple cell lines (source: ).
The proposed mechanisms underlying the antitumor effects include:
- Inhibition of Cell Proliferation : Compounds in this class have been shown to interfere with cell cycle progression.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Targeting Specific Signaling Pathways : Some studies indicate that these compounds may modulate key signaling pathways involved in tumor growth and metastasis.
Case Studies
A notable case study involved the synthesis and evaluation of related triazolo derivatives which exhibited selective cytotoxicity towards MDA-MB-468 breast cancer cells. Modifications to the side chains significantly enhanced their antitumor efficacy (source: ).
Comparative Biological Activity Table
| Compound Name | Antitumor Activity | Cell Lines Tested | Mechanism |
|---|---|---|---|
| This compound | High | Leukemia, Lung Cancer, Breast Cancer | Apoptosis induction |
| Related Triazolo Derivative A | Moderate | Colon Cancer | Cell cycle arrest |
| Related Triazolo Derivative B | High | Melanoma | Signaling pathway modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
